molecular formula C27H21N3O4 B302257 3-(2,5-dimethyl-3-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoic acid

3-(2,5-dimethyl-3-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoic acid

Cat. No. B302257
M. Wt: 451.5 g/mol
InChI Key: LSIRUBDGUNSHOX-RWPZCVJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,5-dimethyl-3-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoic acid, also known as DMNPB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of pyrrole-based compounds and has been shown to exhibit a range of interesting biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 3-(2,5-dimethyl-3-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoic acid is not fully understood, but it is believed to involve the binding of the compound to specific biomolecules. 3-(2,5-dimethyl-3-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoic acid has been shown to bind to various proteins, including bovine serum albumin and human serum albumin. This binding can result in changes in the conformation of the protein, which can lead to altered biological activity.
Biochemical and Physiological Effects:
3-(2,5-dimethyl-3-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoic acid has been shown to exhibit a range of interesting biochemical and physiological effects. For example, the compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase. 3-(2,5-dimethyl-3-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoic acid has also been shown to exhibit anti-inflammatory properties, which makes it a potential candidate for the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(2,5-dimethyl-3-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoic acid is its strong fluorescence properties, which makes it an ideal candidate for use in various biological assays. However, one of the main limitations of 3-(2,5-dimethyl-3-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoic acid is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research involving 3-(2,5-dimethyl-3-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoic acid. One promising area of research involves the development of new fluorescent probes based on the structure of 3-(2,5-dimethyl-3-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoic acid. Another potential area of research involves the use of 3-(2,5-dimethyl-3-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoic acid as a therapeutic agent for the treatment of various diseases, such as Alzheimer's disease and cancer. Finally, there is also potential for the development of new synthetic methods for the production of 3-(2,5-dimethyl-3-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoic acid and related compounds.

Synthesis Methods

The synthesis of 3-(2,5-dimethyl-3-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoic acid can be achieved through a multi-step process involving the condensation of various chemical intermediates. One of the most commonly used methods involves the reaction of 2,5-dimethyl-3-formylpyrrole with naphtho[2,1-b]furan-2-carboxylic acid hydrazide in the presence of a suitable catalyst. The resulting product is then further reacted with 3-bromobenzoic acid to yield 3-(2,5-dimethyl-3-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoic acid.

Scientific Research Applications

3-(2,5-dimethyl-3-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoic acid has been widely studied for its potential applications in scientific research. One of the most promising areas of research involves the use of 3-(2,5-dimethyl-3-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoic acid as a fluorescent probe for the detection of various biomolecules. 3-(2,5-dimethyl-3-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoic acid has been shown to exhibit strong fluorescence properties, which makes it an ideal candidate for use in various biological assays.

properties

Product Name

3-(2,5-dimethyl-3-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoic acid

Molecular Formula

C27H21N3O4

Molecular Weight

451.5 g/mol

IUPAC Name

3-[3-[(E)-(benzo[e][1]benzofuran-2-carbonylhydrazinylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzoic acid

InChI

InChI=1S/C27H21N3O4/c1-16-12-20(17(2)30(16)21-8-5-7-19(13-21)27(32)33)15-28-29-26(31)25-14-23-22-9-4-3-6-18(22)10-11-24(23)34-25/h3-15H,1-2H3,(H,29,31)(H,32,33)/b28-15+

InChI Key

LSIRUBDGUNSHOX-RWPZCVJISA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC(=C2)C(=O)O)C)/C=N/NC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54

SMILES

CC1=CC(=C(N1C2=CC=CC(=C2)C(=O)O)C)C=NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC(=C2)C(=O)O)C)C=NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54

Origin of Product

United States

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